S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine
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Overview
Description
S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine: is a compound that features a tert-butoxy group attached to the cysteine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine typically involves the protection of the amino group of cysteine using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures or mild heating to facilitate the formation of the Boc-protected cysteine.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The tert-butoxy group can be substituted under acidic conditions to yield the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Free amino groups.
Scientific Research Applications
S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine involves the protection and deprotection of the amino group in cysteine. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including the formation of peptide bonds and the stabilization of protein structures .
Comparison with Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.
tert-Butyloxycarbonyl (Boc) group: Commonly used for protecting amino groups in organic synthesis.
Uniqueness: S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine is unique due to its combination of the tert-butoxycarbonyl group with the cysteine amino acid, providing specific reactivity and protection properties that are valuable in synthetic and biochemical applications.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-7(11)5-15-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13) |
InChI Key |
QRFUWHGEZWNJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSCC(C(=O)O)N |
Origin of Product |
United States |
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